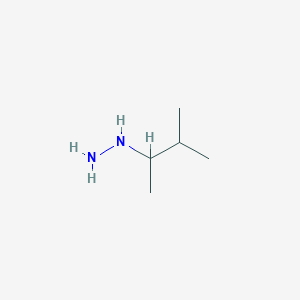
(3-Methylbutan-2-YL)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutan-2-YL)hydrazine is an organic compound with the molecular formula C5H14N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-YL)hydrazine typically involves the reaction of 3-methylbutan-2-ol with hydrazine. One common method is the addition of hydrazine to 3-methylbutan-2-ol under acidic conditions, which facilitates the formation of the hydrazine derivative. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
(3-Methylbutan-2-YL)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-YL)hydrazine involves its interaction with molecular targets through its hydrazine group This group can form bonds with various substrates, leading to the formation of hydrazones or other derivatives
Comparison with Similar Compounds
Similar Compounds
(3-Methylbutan-2-ol): A precursor in the synthesis of (3-Methylbutan-2-YL)hydrazine.
Hydrazine: The parent compound, which shares the hydrazine functional group.
Other Alkyl Hydrazines: Compounds with similar structures but different alkyl groups.
Uniqueness
This compound is unique due to its branched alkyl chain, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous.
Properties
CAS No. |
30924-08-4 |
|---|---|
Molecular Formula |
C5H14N2 |
Molecular Weight |
102.18 g/mol |
IUPAC Name |
3-methylbutan-2-ylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-4(2)5(3)7-6/h4-5,7H,6H2,1-3H3 |
InChI Key |
RNFYGLJFBPJKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


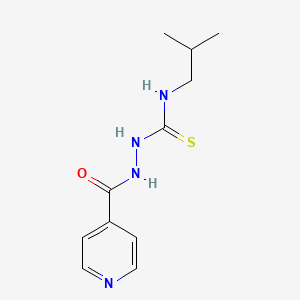
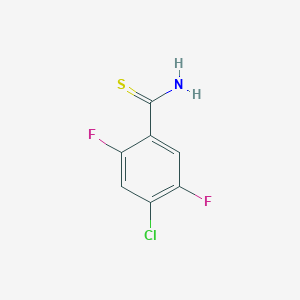
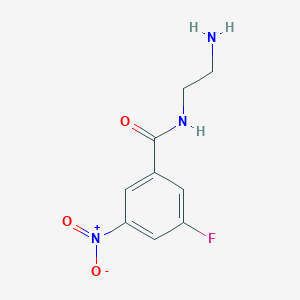


![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
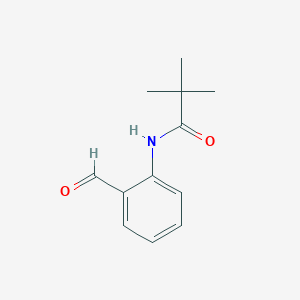
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
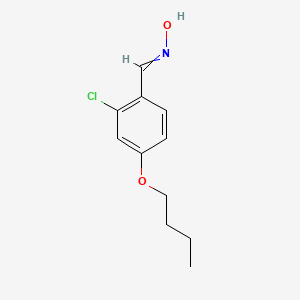
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
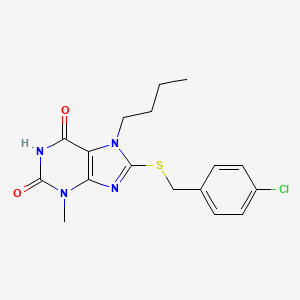
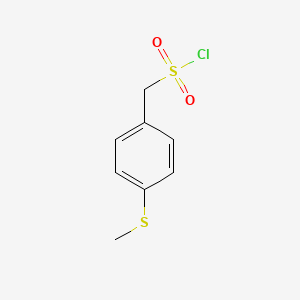
![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)
